N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide
Description
The compound N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide is a structurally complex molecule belonging to a class of benzothiazole-containing tetrahydrothienopyridine derivatives. The acetyl group at position 6, benzo[d]thiazole at position 3, and 2-phenoxybenzamide moiety distinguish this compound from structurally related analogs.
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O3S2/c1-18(33)32-16-15-21-25(17-32)37-29(26(21)28-30-22-12-6-8-14-24(22)36-28)31-27(34)20-11-5-7-13-23(20)35-19-9-3-2-4-10-19/h2-14H,15-17H2,1H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTCVWYAGWVOKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CC=C5OC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridine intermediates, followed by their coupling with benzamide derivatives. Common reagents used in these reactions include phosphorus oxychloride, acetic anhydride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a complex molecular structure that includes multiple heterocycles. Its synthesis typically involves multi-step reactions, often beginning with the condensation of thieno[2,3-c]pyridine derivatives with benzothiazole derivatives. The purification of the final product is usually achieved through recrystallization or chromatography techniques to ensure high purity for further analysis.
Key Features:
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : Approximately 350.4 g/mol
- Structural Components :
- Benzothiazole moiety
- Tetrahydrothieno ring
- Phenoxy group
Biological Activities
Research indicates that N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide exhibits various biological activities:
Antimicrobial Properties
Studies have shown that benzothiazole derivatives possess antimicrobial activity. The compound's structure suggests potential effectiveness against a range of pathogens due to its ability to interact with microbial enzymes and receptors.
Anticancer Activity
Benzothiazole derivatives have been reported to exhibit anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of specific enzymes involved in disease processes. For instance, it may interact with enzymes in the coagulation cascade or those involved in metabolic pathways linked to cancer progression.
Research Findings and Case Studies
Recent studies have provided insights into the biological applications of this compound:
Case Study 1: Anticancer Evaluation
A study conducted on various benzothiazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against pancreatic cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Activity
Research evaluating the antimicrobial efficacy of benzothiazole derivatives indicated that this compound showed promising results against Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
Position 6 Substituents: The target compound’s 6-acetyl group may improve solubility compared to the 6-isopropyl group in Compound 3, which is more hydrophobic and could hinder blood-brain barrier penetration .
Position 2 Modifications: The target’s 2-phenoxybenzamide moiety introduces a bulky aromatic system, likely enhancing π-π stacking interactions with hydrophobic enzyme pockets compared to the smaller acetamide group in Compound 3 . Patent compounds use substituted phenylacetamides (e.g., methoxy groups) to fine-tune electronic properties and binding specificity .
Biological Implications: Compound 3 demonstrates single-digit µM activity against APE1 and synergizes with alkylating agents like temozolomide, suggesting the target compound’s structural refinements could further improve potency .
Pharmacokinetic and Toxicity Considerations
- Compound 3 exhibits favorable plasma and brain exposure in mice, critical for targeting central nervous system cancers . The target compound’s phenoxybenzamide group, however, may reduce blood-brain barrier permeability due to increased molecular weight and polarity.
Biological Activity
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activities, particularly its anticancer properties and mechanisms of action.
Chemical Structure
The molecular formula of the compound is . Its structure features a complex arrangement that includes a benzo[d]thiazole moiety and a tetrahydrothieno[2,3-c]pyridine framework. The presence of these functional groups is believed to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler organic precursors. For instance, one method includes the reaction of 6-acetyl-3-(benzo[d]thiazol-2-yl) with various amines under specific conditions to yield the target compound. Detailed synthetic pathways can be found in literature focusing on related derivatives .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated moderate cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.5 |
| HeLa (Cervical) | 12.3 |
| A549 (Lung) | 18.0 |
These results suggest that the compound exhibits selective toxicity towards cancer cells while showing reduced effects on normal cells .
The mechanisms underlying the anticancer activity of this compound involve several pathways:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased rates of programmed cell death.
- Cell Cycle Arrest : It induces cell cycle arrest at the G1/S phase transition, which inhibits cell proliferation.
- Inhibition of Angiogenesis : Preliminary studies indicate that this compound may inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression .
Case Studies
A notable case study involved testing the compound against a panel of cancer cell lines using MTT assays to determine cell viability post-treatment. The study concluded that compounds with similar structures often exhibit enhanced activity due to synergistic effects between the thiazole and thieno groups.
Q & A
Q. What are the critical steps for optimizing the synthesis of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide to ensure high yield and purity?
- Methodological Answer : The synthesis involves cyclocondensation of key intermediates such as tetrahydrothienopyridine derivatives with benzothiazole moieties. Critical steps include:
- Reaction Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance cyclization efficiency .
- Catalytic Optimization : Employ Pd-catalyzed cross-coupling for benzothiazole ring formation, ensuring minimal side-product generation .
- Purification : Gradient chromatography (e.g., silica gel with ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound using advanced spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR (e.g., δ ~2.5 ppm for acetyl protons, δ ~7.8 ppm for benzothiazole aromatic protons) and compare with analogs in Table 8 of related benzothiazolyl-thienopyridine derivatives .
- X-ray Crystallography : Utilize SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring bond-length validation and stereochemical accuracy .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error to verify molecular formula .
Q. What in vitro assays are recommended to identify the primary biological targets of this compound?
- Methodological Answer :
- Enzymatic Assays : Screen against AP endonuclease 1 (APE1) using fluorogenic substrates (e.g., 5′-FAM-labeled abasic DNA), as structurally related benzothiazole-thienopyridines show µM-level inhibition .
- Cellular Cytotoxicity : Test synergy with alkylating agents (e.g., temozolomide) in HeLa or HCT116 cell lines, monitoring IC₅₀ shifts via MTT assays .
Advanced Research Questions
Q. How can contradictory structure-activity relationship (SAR) data between enzymatic and cellular assays be resolved for this compound?
- Methodological Answer :
- Permeability Assessment : Use Caco-2 monolayers or PAMPA assays to quantify cellular uptake, as low permeability may explain reduced cellular efficacy despite strong in vitro enzyme inhibition .
- Metabolite Profiling : Perform LC-MS/MS to identify active metabolites in cell lysates, which may contribute to observed discrepancies .
- Target Engagement Studies : Apply CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding to APE1 or off-target proteins .
Q. What computational strategies are effective in predicting the physicochemical and pharmacokinetic properties of this compound?
- Methodological Answer :
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to predict solubility and blood-brain barrier penetration, leveraging data from trifluoromethyl-containing analogs .
- Molecular Dynamics (MD) Simulations : Simulate interactions with APE1’s active site (PDB: 3RPA) to guide rational modifications for improved binding affinity .
Q. How can researchers address inconsistencies in in vivo efficacy studies, such as variable plasma and tissue exposure levels?
- Methodological Answer :
- Dose Escalation Studies : Administer via intraperitoneal (IP) or oral routes in murine models, collecting plasma/brain samples at multiple timepoints for LC-MS pharmacokinetic profiling .
- Formulation Optimization : Use PEGylated nanoparticles or cyclodextrin complexes to enhance bioavailability and reduce clearance rates .
Data Contradiction Analysis
Q. Why might enzymatic inhibition data (µM IC₅₀) fail to correlate with cellular cytotoxicity (higher IC₅₀) for this compound?
- Methodological Answer :
- Cellular Redundancy : APE1-independent DNA repair pathways (e.g., homologous recombination) may compensate in cells. Use siRNA knockdown of backup pathways to isolate compound effects .
- Protein Binding : Measure free fraction in serum using equilibrium dialysis; high protein binding (>90%) can reduce effective intracellular concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
